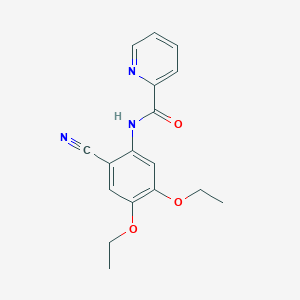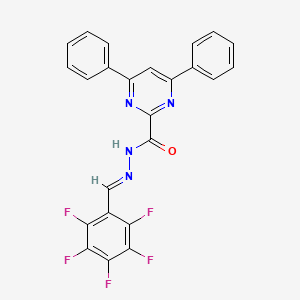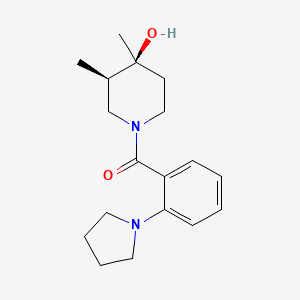
N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential biological activities. This compound belongs to the class of pyrazole carboxamides, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole carboxamides typically involves the reaction of appropriate hydrazines with carbon electrophiles to form the pyrazole core, followed by acylation to introduce the carboxamide functionality. For instance, compounds similar to this compound have been synthesized through regiospecific reactions, demonstrating the importance of precise control over the reaction conditions to achieve the desired product (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring substituted with various functional groups that significantly influence the compound's chemical properties and biological activity. Crystallographic studies provide detailed insights into the molecular geometry, confirming the structure and aiding in understanding the compound's interaction mechanisms (Kumara et al., 2018).
科学的研究の応用
Cannabinoid Receptor Antagonists
Diaryl dihydropyrazole-3-carboxamides, structurally similar to N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide, have been synthesized and evaluated for their antiobesity activity related to CB1 receptor antagonism. These compounds have shown significant body weight reduction in vivo, attributed to their CB1 antagonistic activity, and exhibited favorable pharmacokinetic profiles. Molecular modeling studies also demonstrated interactions with the CB1 receptor similar to known antagonists (Srivastava et al., 2007).
Molecular Interaction Studies
Research into the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar core structure) with the CB1 cannabinoid receptor has provided insights into the conformational preferences and pharmacophore models for cannabinoid receptor ligands. This includes studies on the binding affinities and structure-activity relationships (SAR) of these compounds (Shim et al., 2002).
Enzyme Inhibitory Activities
Compounds structurally related to this compound have been designed, synthesized, and evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies contribute to understanding the potential therapeutic applications of such compounds in treating conditions related to enzyme dysregulation (Cetin et al., 2021).
Anti-Inflammatory Applications
Research into pyrazoline derivatives containing 4-morpholinophenyl moiety, closely related to the compound , has explored their potential anti-inflammatory activities. This research helps in understanding how structural modifications in such compounds can enhance their therapeutic potential for treating inflammation-related disorders (Khalil, 2011).
特性
IUPAC Name |
N-(3-chlorophenyl)-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-11-2-1-3-12(10-11)17-15(22)20-5-4-13(18-20)14(21)19-6-8-23-9-7-19/h1-5,10H,6-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVXJUDJHRGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)


![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)
![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)
![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)
![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)